Cas no 947-04-6 (Azacyclotridecan-2-one)

Azacyclotridecan-2-one is a cyclic amide compound characterized by a 13-membered lactam ring structure. Its unique ring size imparts distinct chemical properties, making it valuable in organic synthesis and pharmaceutical research. The compound's stability and structural flexibility allow for applications in the development of macrocyclic frameworks and specialty polymers. Its amide functionality enables participation in hydrogen bonding and coordination chemistry, enhancing its utility in supramolecular assemblies. Azacyclotridecan-2-one is also of interest in the study of ring-strain effects and conformational dynamics in medium-sized heterocycles. High purity grades ensure reproducibility in research and industrial processes.
Azacyclotridecan-2-one structure
Azacyclotridecan-2-one structure
Product name:Azacyclotridecan-2-one
CAS No:947-04-6
MF:C12H23NO
MW:197.317123651505
MDL:MFCD00005104
CID:803871
PubChem ID:87572054

Azacyclotridecan-2-one Chemical and Physical Properties

Names and Identifiers

    • Azacyclotridecan-2-one
    • omega-Laurinlactam
    • 2-Azacyclotridecanone
    • CYCLODODECANONE ISOOXIME
    • &omega
    • 1-aza-2-cyclotridecanone
    • 2-oxo-dodecamethylenimine
    • cyclododecalactam
    • dodecalactam
    • Laurolactam
    • Dodecyllactam
    • Laurinolactam
    • Lauryl lactam
    • Laurin lactam
    • omega-Laurolactam
    • omega-Dodecalactam
    • omega-Dodecanolactam
    • Dodecanolactam
    • Dodecanoic acid, 12-amino-, lactam
    • .omega.-Laurolactam
    • .omega.-Dodecalactam
    • Cyclododecanoneisooxime
    • .omega.-Dodecanolactam
    • E
    • 12-Aminododecanoic acid lactam
    • 2-Oxododecamethylenimine
    • NSC 77100
    • ω-Dodecalactam
    • ω-Dodecanolactam
    • ω-Laurinactam
    • ω-Laurolactam
    • MDL: MFCD00005104
    • Inchi: 1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14)
    • InChI Key: JHWNWJKBPDFINM-UHFFFAOYSA-N
    • SMILES: O=C1CCCCCCCCCCCN1

Computed Properties

  • Exact Mass: 197.17800
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1
  • Surface Charge: 0
  • XLogP3: 2.8
  • Tautomer Count: 3

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.9415 (rough estimate)
  • Melting Point: 151.0 to 154.0 deg-C
  • Boiling Point: 334.44°C (rough estimate)
  • Flash Point: 195 °C
  • Refractive Index: 1.4400 (estimate)
  • PSA: 29.10000
  • LogP: 3.34600
  • Solubility: Not determined

Azacyclotridecan-2-one Security Information

Azacyclotridecan-2-one Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

Azacyclotridecan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM390746-10g
azacyclotridecan-2-one
947-04-6 95%+
10g
$79 2022-06-09
Chemenu
CM390746-25g
azacyclotridecan-2-one
947-04-6 95%+
25g
$148 2022-06-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159931-5g
Azacyclotridecan-2-one
947-04-6 >98.0%(GC)
5g
¥179.90 2023-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1128-250G
azacyclotridecan-2-one
947-04-6 95%
250g
¥ 5,940.00 2023-04-12
eNovation Chemicals LLC
D759420-25g
-Laurinlactam
947-04-6 99.0%
25g
$150 2024-06-07
eNovation Chemicals LLC
D759420-100g
-Laurinlactam
947-04-6 99.0%
100g
$380 2024-06-07
eNovation Chemicals LLC
D759420-500g
-Laurinlactam
947-04-6 99.0%
500g
$1770 2024-06-07
1PlusChem
1P003TY1-1g
ω-Laurinlactam
947-04-6 99%
1g
$6.00 2025-02-20
Ambeed
A184024-100g
Azacyclotridecan-2-one
947-04-6 99%
100g
$394.0 2025-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1128-5g
azacyclotridecan-2-one
947-04-6 95%
5g
¥360.0 2024-04-15

Azacyclotridecan-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Zinc chloride Solvents: Toluene ;  100 °C
1.2 Catalysts: Thionyl chloride Solvents: Toluene ;  30 min, 100 °C; 25 min, 105 °C
Reference
Method for producing lactam compound by Beckmann rearrangement of cycloalkanone oxime
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Catalysts: Cyanuric chloride Solvents: Isopropylcyclohexane ;  10 min, 113 °C
Reference
Preparation of amides from ketoximes
, Germany, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Zinc chloride Solvents: Toluene ;  1 h, 103 °C
Reference
Process for production of amide or lactam
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Benzonitrile ;  60 min, 190 °C
Reference
Gas and liquid phase catalytic Beckmann rearrangement of oximes to produce lactams
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid ,  Phosphorus pentoxide ,  Zinc chloride Solvents: Toluene ;  1 h, 110 °C
Reference
Production of laurolactam with low energy consumption
, Japan, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
Reference
Ring closing metathesis approach to produce precursors of nylon 11, 12, and 13 from oleic acid
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Catalysts: Phosphorus pentoxide ,  Zinc chloride Solvents: Acetonitrile ,  Toluene ;  1 h, 100 °C
Reference
Manufacturing method for laurolactam
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Cyclododecanone, 1,1′-[O,O′-(6-chloro-1,3,5-triazine-2,4-diyl)dioxime] Solvents: Acetonitrile ,  Water ;  1 h, 78 °C
Reference
Production method and Beckmann rearrangement catalyst for producing a cyclic lactam compound
, Japan, , ,

Production Method 9

Reaction Conditions
1.1 Catalysts: Hexachlorocyclotriphosphazene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  6 h, 70 °C
Reference
Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst
Hashimoto, Masaharu; Obora, Yasushi; Sakaguchi, Satoshi; Ishii, Yasutaka, Journal of Organic Chemistry, 2008, 73(7), 2894-2897

Production Method 10

Reaction Conditions
1.1 Catalysts: Cyanuric chloride ;  3 h, 160 °C
Reference
Manufacture of laurolactam by Beckmann rearrangement reaction of cyclododecanone oxime
, Japan, , ,

Production Method 11

Reaction Conditions
1.1 Catalysts: Aluminum isopropoxide ,  Silica ,  Phosphoric acid Solvents: Water ;  1.5 h, rt
1.2 Catalysts: Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Triethylamine Solvents: Water ;  rt; 1 h, rt
1.4 Catalysts: Silica Solvents: Water ;  rt; 1.5 h, rt
1.5 Solvents: Benzonitrile ;  360 min, 130 °C
Reference
Hierarchical aluminophosphates as catalysts for the beckmann rearrangement
, United States, , ,

Production Method 12

Reaction Conditions
1.1 Catalysts: Cyanuric chloride ,  Zinc chloride Solvents: Toluene ,  Cyclopentyl methyl ether ;  1 h, 95 °C
Reference
Preparation of laurolactam by Beckmann rearrangement of cyclododecanone oxime in high yield
, Japan, , ,

Production Method 13

Reaction Conditions
1.1 Catalysts: Cyanuric chloride Solvents: Cyclooctane ;  0.5 h, 113 °C
Reference
Preparation of amides from ketoximes
, Germany, , ,

Production Method 14

Reaction Conditions
1.1 Catalysts: Cyclododecanone, O-azacyclotridec-1-en-2-yloxime, hydrochloride (1:1) Solvents: Toluene ;  rt; 1 h, 105 °C
Reference
Preparation of cyclododecanone-O-azacyclotridecene-2-yloxime, its hydrochloride salt, and laurolactam
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 Catalysts: Thionyl chloride Solvents: Toluene ;  5 min, rt
1.2 Catalysts: Zinc chloride Solvents: Toluene ;  100 °C; 60 min, 100 °C
Reference
Method for the preparation of amide compound
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Benzonitrile ,  Zinc chloride Catalysts: Cyanuric chloride Solvents: Toluene ;  1 h, 110 °C
Reference
Preparation of amides or lactams by catalytic Beckmann rearrangement of oximes
, Japan, , ,

Production Method 17

Reaction Conditions
1.1 Solvents: 1,2,4-Trimethylbenzene ;  4 h, 393 °C
Reference
Nanosized and delayered zeolitic materials for the liquid-phase Beckmann rearrangement of cyclododecanone oxime
Botella, P.; Corma, A.; Iborra, S.; Monton, R.; Rodriguez, I.; et al, Journal of Catalysis, 2007, 250(1), 161-170

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